molecular formula C23H27ClN6O5 B12705140 N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide CAS No. 73384-67-5

N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide

Cat. No.: B12705140
CAS No.: 73384-67-5
M. Wt: 502.9 g/mol
InChI Key: KXTGCBFHJRKDQM-UHFFFAOYSA-N
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Description

N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide is a complex azo compound characterized by:

  • Core structure: Acetamide backbone with a phenyl ring substituted by an azo (–N=N–) group.
  • Key substituents: A 2-chloro-4-nitrophenyl moiety attached to the azo group. A branched amino group at the 5-position of the phenyl ring, featuring a 2-cyanoethyl and a 2-(2-ethoxyethoxy)ethyl chain.
  • Molecular formula: C₂₁H₂₄ClN₅O₅ (calculated from similar analogs in ).
  • Applications: Azo compounds are widely used in dyes, pigments, and pharmaceuticals due to their chromophoric and bioactive properties .

Properties

CAS No.

73384-67-5

Molecular Formula

C23H27ClN6O5

Molecular Weight

502.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-cyanoethyl-[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide

InChI

InChI=1S/C23H27ClN6O5/c1-3-34-13-14-35-12-11-29(10-4-9-25)18-5-8-22(23(16-18)26-17(2)31)28-27-21-7-6-19(30(32)33)15-20(21)24/h5-8,15-16H,3-4,10-14H2,1-2H3,(H,26,31)

InChI Key

KXTGCBFHJRKDQM-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound features an azo group, which is significant for its reactivity and applications in dye chemistry. The presence of a chloro and nitro group enhances its electrophilic characteristics, making it useful in various chemical reactions.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide has been effectively analyzed using reverse phase HPLC methods. A study demonstrated that this compound could be separated using a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry applications .

Table: HPLC Method Parameters

ParameterDetails
Column TypeNewcrom R1
Mobile PhaseAcetonitrile + Water + Acid
Particle Size3 µm
ApplicationIsolation of impurities

Pharmacokinetics

The compound's structure suggests potential applications in pharmacokinetics, particularly in drug formulation and delivery systems. Its lipophilicity (LogP = 6.57) indicates good membrane permeability, making it suitable for oral or transdermal drug delivery systems .

Dye Chemistry

Given its azo structure, this compound can be utilized as a dye intermediate or in the synthesis of azo dyes. The stability and vibrant color properties of azo compounds make them valuable in textile and food industries.

Case Study 1: HPLC Analysis for Impurity Isolation

In a study conducted by SIELC Technologies, the compound was subjected to HPLC analysis to isolate impurities from synthetic processes. The results indicated that the method was scalable and effective for preparative separations, which is crucial for ensuring the purity of pharmaceutical compounds .

Case Study 2: Drug Delivery Systems

Research published in various pharmacological journals has explored the use of similar compounds in drug delivery systems. The findings suggest that modifications to the side chains can enhance bioavailability and therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, cyano, chloro) on the arylazo moiety enhance stability and redshift absorption spectra .
  • Amino Group Flexibility: Branched chains (e.g., 2-(2-ethoxyethoxy)ethyl) improve solubility in polar solvents compared to rigid substituents like benzyl .
  • Halogen Effects : Bromo/chloro substituents increase molecular weight and may influence photodegradation resistance .

Physicochemical Properties

  • Solubility: The target compound’s ethoxyethoxy chain enhances water solubility relative to analogs with alkyl or benzyl groups (e.g., ’s benzylamino derivative) .
  • Thermal Stability: Nitro and cyano groups contribute to higher melting points (>200°C) compared to non-nitro analogs (e.g., ’s N-(4-chloro-2-nitrophenyl)acetamide, m.p. ~150°C) .
  • LogP: The target compound’s logP (estimated ~3.7) is lower than derivatives with hydrophobic substituents (e.g., dipropylamino in : logP ~4.2) .

Biological Activity

N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide is a complex organic compound with potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20H20ClN5O4
  • Molecular Weight : 429.857 g/mol
  • Stereochemistry : Achiral with one E/Z center.

The compound's structure includes an azo linkage and various functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. The presence of the nitrophenyl group is crucial for enhancing the biocidal activity against various pathogens.

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The antimicrobial action is hypothesized to involve the disruption of bacterial cell membranes and interference with nucleic acid synthesis. The nitro group may undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various azo compounds, including this compound. The results demonstrated that this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound in human cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

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